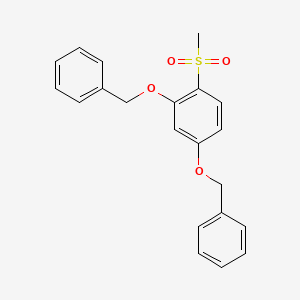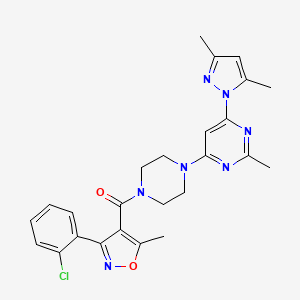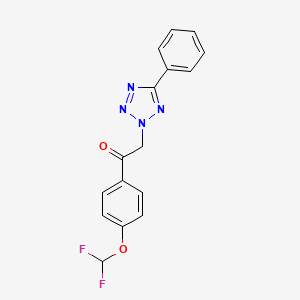
1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone, also known as DFP-1080, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. This compound belongs to the class of tetrazole-based compounds which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone acts as a competitive inhibitor of DPP-4, binding to the active site of the enzyme and preventing its activity. DPP-4 is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating insulin secretion and glucose homeostasis. By inhibiting DPP-4, this compound can increase the levels of these hormones and improve glucose control.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent inhibitory activity against DPP-4 in vitro, with an IC50 value of 0.58 nM. In vivo studies have also shown that this compound can increase the levels of GLP-1 and GIP and improve glucose control in animal models of diabetes. However, further studies are needed to determine the long-term effects and safety of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone is its potent inhibitory activity against DPP-4, which makes it a promising candidate for further studies in the area of diabetes research. However, the compound has not been extensively studied for its potential applications in other areas of research, and its long-term effects and safety need to be further evaluated.
Direcciones Futuras
Several future directions for research on 1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone can be identified, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
2. Evaluation of the long-term effects and safety of this compound in animal models and humans.
3. Investigation of the potential applications of this compound in other areas of research, such as cancer and inflammation.
4. Development of new analogs of this compound with improved potency and selectivity.
5. Studies on the mechanism of action of this compound and its interaction with DPP-4.
In conclusion, this compound is a novel compound that has been synthesized and studied for its potential applications in scientific research. The compound exhibits potent inhibitory activity against DPP-4 and has promising applications in the area of diabetes research. However, further studies are needed to determine its long-term effects and safety, and to explore its potential applications in other areas of research.
Métodos De Síntesis
1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-(difluoromethoxy)benzaldehyde with 5-phenyl-2H-tetrazole in the presence of a base to form the intermediate compound, which is then further reacted with ethyl chloroacetate to give the final product, this compound.
Aplicaciones Científicas De Investigación
1-(4-(difluoromethoxy)phenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone has been found to exhibit potent inhibitory activity against a class of enzymes called dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors have been extensively studied for their potential applications in the treatment of type 2 diabetes, as they can increase the levels of incretin hormones which regulate glucose homeostasis. This compound has been found to exhibit superior inhibitory activity against DPP-4 compared to other known inhibitors, making it a promising candidate for further studies in this area.
Propiedades
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-(5-phenyltetrazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O2/c17-16(18)24-13-8-6-11(7-9-13)14(23)10-22-20-15(19-21-22)12-4-2-1-3-5-12/h1-9,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACSHBJEMOFVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-3-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2592767.png)
![4-Fluoro-6-[(2R,4R)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B2592768.png)
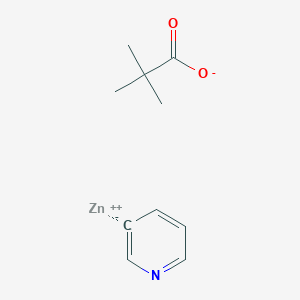
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2592772.png)

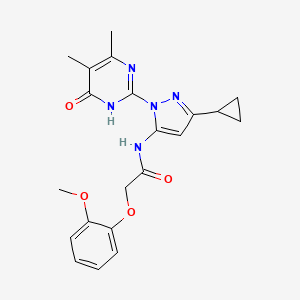
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2592775.png)
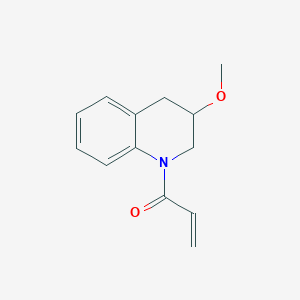
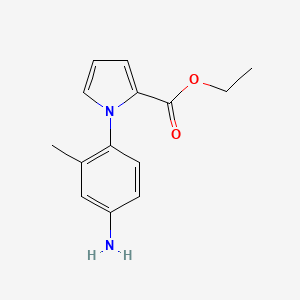

![13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide](/img/structure/B2592779.png)

